molecular formula C15H11N5S B5529941 4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine

4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine

Cat. No. B5529941
M. Wt: 293.3 g/mol
InChI Key: RNMGGUBWJPTGAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine involves several key steps, including cyclocondensation reactions and microwave-assisted synthesis techniques. Microwave-assisted synthesis has been particularly noted for its efficiency in synthesizing s-triazino[2,1-b][1,3]benzothiazoles, highlighting a method where carbonylation of guanidines with phenyl isocyanate under microwave irradiation leads to successful ring closure via thiocarbonylation (Dolzhenko, Chui, & Dolzhenko, 2006).

Molecular Structure Analysis

The molecular and crystal structure of compounds within this class has been analyzed through various spectroscopic methods and X-ray diffraction, revealing significant details about their structural characteristics. For instance, the molecular structure of related compounds shows a highly delocalized system within the triazino[1,2-a]benzimidazole moiety, with specific attention to the tautomeric forms present in the solid state (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structure, as seen in their interactions and transformations in various chemical reactions. For example, the cycloaddition reaction of 2-arylmethyleneaminobenzothiazole as a heterodiene to phenylisocyanate showcases the versatility of these compounds in forming nitrogen-bridged heterocycles (Abdel-Rahman, 1993).

Physical Properties Analysis

The physical properties of 4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine and its derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are typically studied through crystallography and spectroscopic methods, providing insights into the compound's stability and interactions at the molecular level.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are central to the applications of these compounds. The antiproliferative activity of related compounds has been studied, indicating the potential for medical and pharmaceutical applications. Compounds within this family have shown varying degrees of activity against human cancer cell lines, underscoring the importance of structural variations on their biological effects (Hranjec, Pavlović, & Karminski-Zamola, 2012).

properties

IUPAC Name

4-phenylimino-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c16-13-18-14(17-10-6-2-1-3-7-10)20-11-8-4-5-9-12(11)21-15(20)19-13/h1-9H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMGGUBWJPTGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N=C(N=C3N2C4=CC=CC=C4S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(phenylimino)-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-2-amine

Synthesis routes and methods

Procedure details

Phenyl isocyanide dichloride (0.18 g) in dry tetrahydrofuran (5 ml) was added to a stirred solution of 2-benzothiazolylguanidine (0.2 g) and diisopropylethylamine (0.27 g) in dry tetrahydrofuran (10 ml). The mixture was refluxed for sixteen days and on cooling the title compound was obtained as a white crystalline solid (23 mg) mp>250°.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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